N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclohexanesulfonamide - 1705927-38-3

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclohexanesulfonamide

Catalog Number: EVT-3081770
CAS Number: 1705927-38-3
Molecular Formula: C15H25N3O3S
Molecular Weight: 327.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
    • Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring could be constructed through a condensation reaction. []
    • Introduction of the tetrahydropyranylmethyl substituent: This could be achieved through an alkylation reaction using a tetrahydropyranylmethyl halide or a similar reagent. []
    • Sulfonamide formation: The final step would likely involve reacting the substituted pyrazole with cyclohexanesulfonyl chloride or a related reagent. []
Molecular Structure Analysis
  • Key Features:

    • Pyrazole ring: This aromatic heterocycle is a common pharmacophore found in various bioactive compounds. []
    • Tetrahydropyranylmethyl substituent: This lipophilic group could contribute to enhanced membrane permeability and target binding affinity. []
    • Cyclohexanesulfonamide moiety: This group often imparts desirable physicochemical properties, influencing solubility and metabolic stability. []
Chemical Reactions Analysis
  • Sulfonamide Group: The sulfonamide nitrogen can participate in hydrogen bonding interactions, potentially contributing to target binding. [] It can also undergo alkylation or acylation reactions, allowing for further structural modifications.
  • Pyrazole Ring: The pyrazole ring, being electron-rich, can undergo electrophilic substitution reactions. This property could be exploited for introducing various substituents to modulate the compound's pharmacological properties. []
Mechanism of Action
  • Kinase Inhibition: The presence of the pyrazole ring and the tetrahydropyranylmethyl substituent suggests that the compound might interact with the ATP-binding site of kinases, potentially inhibiting their activity. [, ]
Applications
  • Medicinal Chemistry: This compound could be investigated as a lead compound for developing novel therapeutics targeting kinases implicated in various diseases. [, ]

Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. [] This compound showed significant antifibrotic activity in rat models, reducing the expression of collagen IA1 mRNA. []

Relevance: GW788388 shares a tetrahydro-2H-pyran-4-yl moiety with N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclohexanesulfonamide. Additionally, both compounds feature a substituted pyrazole ring, indicating potential similarities in their chemical properties and potential biological activities. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with improved therapeutic index compared to earlier generation inhibitors. [] It exhibits potent anti-inflammatory activity in vitro and in vivo. []

Relevance: EPPA-1, similar to N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclohexanesulfonamide, contains the tetrahydro-2H-pyran-4-yl group. [] Additionally, both compounds feature a central pyrazole ring that is further substituted with various heterocycles and functional groups, suggesting potential commonalities in their chemical and biological behavior. []

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide

Compound Description: This compound is an orally active CCR5 antagonist. [] Researchers developed a practical method for its synthesis, highlighting its potential therapeutic importance. []

Relevance: This CCR5 antagonist contains the tetrahydro-2H-pyran-4-yl moiety, a key structural feature also present in N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclohexanesulfonamide. [] This shared element might contribute to similar pharmacokinetic properties or interactions with biological targets. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptors mGluR1 and mGluR5. [] This compound potentiates mGluR responses by interacting with a novel allosteric site distinct from other known PAMs. []

Relevance: Although CPPHA doesn't directly share structural elements with N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclohexanesulfonamide, its activity as a PAM for specific glutamate receptors highlights the potential of structurally diverse compounds containing heterocyclic rings, such as pyrazole in the target compound, to modulate important neurological targets. []

(5aR)-5,5-Difluoro-5a-methyl-N-(1-((S)-3-(methylsulfonyl)phenyl)(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxamide (23)

Compound Description: Compound 23 is an interleukin-2-inducible T-cell kinase (Itk) inhibitor with potential as a tool molecule for in vivo imaging of T cells using positron emission tomography (PET). []

Relevance: Similar to N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclohexanesulfonamide, compound 23 contains the tetrahydro-2H-pyran-4-yl group and a substituted pyrazole ring. [] This structural similarity suggests potential overlap in their pharmacological profiles and interactions with biological targets. []

GSK356278

Compound Description: GSK356278, chemically defined as 5-(5-((2,4-dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine, is a potent, selective, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor. [] It demonstrates anxiolytic and cognition-enhancing effects in preclinical models without inducing typical side effects like nausea and vomiting. []

Relevance: GSK356278 and N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclohexanesulfonamide both contain the tetrahydro-2H-pyran-4-yl substituent. [] The presence of this shared moiety could suggest similar pharmacological activity or a potential interaction with PDE4, highlighting the potential relevance of GSK356278's pharmacological profile to the target compound. []

Properties

CAS Number

1705927-38-3

Product Name

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)cyclohexanesulfonamide

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]cyclohexanesulfonamide

Molecular Formula

C15H25N3O3S

Molecular Weight

327.44

InChI

InChI=1S/C15H25N3O3S/c19-22(20,15-4-2-1-3-5-15)17-14-10-16-18(12-14)11-13-6-8-21-9-7-13/h10,12-13,15,17H,1-9,11H2

InChI Key

YVUFWUIPUHCKKA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.